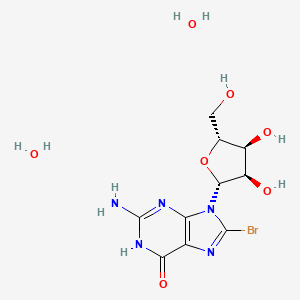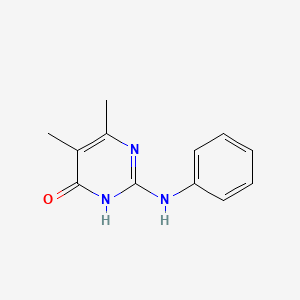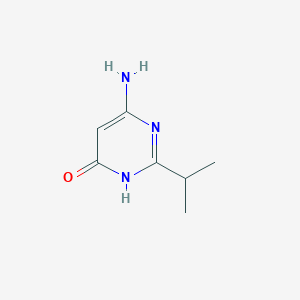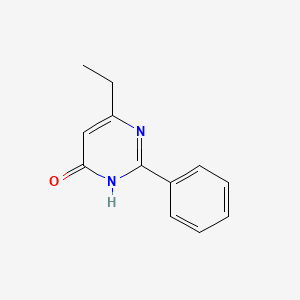
8-Bromoguanosine hydrate
Overview
Description
8-Bromoguanosine hydrate is an organic compound with the molecular formula C10H12BrN5O5 · xH2O. It is a brominated derivative of guanosine, a nucleoside that is a building block of RNA. This compound is known for its applications in biochemical research and its role in modifying nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoguanosine hydrate can be synthesized through the bromination of guanosine. The reaction typically involves the use of bromine or a brominating agent in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective bromination at the 8-position of the guanine base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale bromination reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino-substituted guanosine derivative.
Scientific Research Applications
8-Bromoguanosine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: The compound is employed in studies involving RNA structure and function, as it can modify RNA to reduce conformational heterogeneity.
Medicine: Research involving this compound includes its potential use in cancer diagnostics and treatment, particularly in the study of nucleoside biomarkers.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Bromoguanosine hydrate involves its incorporation into RNA, where it can alter the structure and function of the nucleic acid. The bromine atom at the 8-position of the guanine base can participate in hydrogen bonding and stacking interactions, affecting the overall conformation of RNA. This modification can enhance or inhibit the function of RNA, depending on the context of the study.
Comparison with Similar Compounds
8-Chloroguanosine: Another halogenated derivative of guanosine, where chlorine replaces the bromine atom.
8-Methylguanosine: A methylated derivative of guanosine.
8-Azidoadenosine: An azido-substituted nucleoside.
Uniqueness: 8-Bromoguanosine hydrate is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties compared to other halogenated or substituted nucleosides. Its ability to modify RNA structure and function makes it particularly valuable in biochemical and medical research.
Properties
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDQASJCTAVAAG-WDIWPRJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)








![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)



